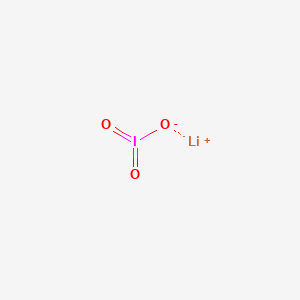

Lithium iodate

説明

Historical Context of Lithium Iodate (B108269) in Material Science Research

The entry of lithium iodate into material science is rooted in the discovery of piezoelectricity by Jacques and Pierre Curie in 1880, which established that certain crystals could generate an electric charge in response to mechanical stress. wikipedia.orgresearchgate.net This opened the door for the exploration of new crystalline materials with unique electrical and optical properties. In the mid-20th century, research into synthetic crystals for technological applications intensified. This compound emerged as a material of significant interest due to its strong piezoelectric and nonlinear optical (NLO) properties. airccse.orgaip.org Early research highlighted its potential for use in electro-optical devices, and its hexagonal alpha-phase (α-LiIO₃), in particular, was identified as a valuable crystal for these applications. airccse.orgresearchgate.net

Significance of this compound in Advanced Functional Materials

The importance of this compound in the realm of advanced functional materials stems primarily from its potent nonlinear optical, piezoelectric, and acousto-optic properties. wikipedia.orgmdpi.com The non-centrosymmetric nature of its hexagonal α-phase is crucial, as it gives rise to these desirable characteristics. researchgate.netxn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai

Key properties and their significance include:

Nonlinear Optical (NLO) Properties: this compound exhibits strong second-harmonic generation (SHG) capabilities, meaning it can efficiently convert incident laser light to a frequency twice that of the original. airccse.orgresearchgate.net This makes it valuable for applications in laser technology, such as frequency doubling for ruby lasers. airccse.orgwikipedia.org Its nonlinear coefficients, specifically d₃₁ and d₃₃, are notably high. researchgate.netaip.org

Piezoelectric Properties: The compound demonstrates a strong piezoelectric effect, which is the generation of an electrical voltage in response to applied mechanical pressure. aip.org This property, combined with a low dielectric constant, makes it an attractive material for high-frequency, broad-band ultrasonic transducers. aip.org

Acousto-Optic Properties: this compound is also utilized in acousto-optic devices, where interactions between sound waves and light are controlled. airccse.orgfemtosecondsystems.com

These characteristics have established this compound as a benchmark material in studies of NLO and piezoelectric phenomena and have secured its use in various optoelectronic and quantum electronic devices. researchgate.netfemtosecondsystems.com

Polymorphism and Crystalline Modifications of this compound

This compound is known to exist in several different crystalline forms, or polymorphs, with the most commonly cited being the α, β, and γ phases. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai The specific phase obtained is highly dependent on the growth conditions, such as temperature and the pH of the growth solution. ias.ac.in Each polymorph possesses a distinct crystal structure and, consequently, different physical properties.

α-LiIO₃ (Alpha phase): This is the most stable and well-studied form at room temperature. ias.ac.in It crystallizes in the hexagonal system with the non-centrosymmetric space group P6₃. materialsproject.org This lack of inversion symmetry is the origin of its strong piezoelectric and nonlinear optical properties. researchgate.netxn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai The α-phase is typically grown from aqueous solutions. femtosecondsystems.com

β-LiIO₃ (Beta phase): The β-phase is a high-temperature modification, stable from approximately 573 K up to its melting point. aflow.org It has a tetragonal crystal structure with the centrosymmetric space group P4₂/n. ias.ac.innih.gov Due to its centrosymmetric nature, the β-phase does not exhibit piezoelectric or second-order nonlinear optical effects. An irreversible phase transition from the α-phase to the β-phase occurs at high temperatures. optica.org

γ-LiIO₃ (Gamma phase): The γ-phase is orthorhombic, crystallizing in the polar space group Pna2₁. aflow.orgaip.org It is considered a metastable phase that can exist at intermediate temperatures between the α and β phases. aflow.org The transition from the α-phase to the γ-phase involves significant structural rearrangement, including rotations of the iodate ions. aip.org

The table below summarizes the key crystallographic data for the primary polymorphs of this compound.

| Property | α-LiIO₃ | β-LiIO₃ | γ-LiIO₃ |

| Crystal System | Hexagonal | Tetragonal | Orthorhombic |

| Space Group | P6₃ | P4₂/n | Pna2₁ |

| Symmetry | Non-centrosymmetric | Centrosymmetric | Non-centrosymmetric |

| Lattice Parameters (a) | 5.481 Å researchgate.net | 9.790 Å nih.gov | 9.422 Å aip.org |

| Lattice Parameters (b) | 5.481 Å researchgate.net | 9.790 Å nih.gov | 5.861 Å aip.org |

| Lattice Parameters (c) | 5.172 Å researchgate.net | 6.161 Å nih.gov | 5.301 Å aip.org |

| Key Property | Strong NLO & Piezoelectric researchgate.net | Stable at high temperature aflow.org | Metastable intermediate phase aflow.org |

Structure

2D Structure

特性

IUPAC Name |

lithium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAXZVHFYFGNBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiIO3, ILiO3 | |

| Record name | lithium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Lithium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014446 | |

| Record name | Lithium iodate (LiIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13765-03-2 | |

| Record name | Lithium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodate (LiIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1685PBD1HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Crystal Growth Techniques for Lithium Iodate

Solution-Based Crystal Growth Techniques for α-Lithium Iodate (B108269)

The growth of α-LiIO₃ crystals is predominantly achieved from aqueous solutions due to its solubility in water. The quality and size of the crystals are influenced by several factors, including the rate of evaporation, temperature control, solution pH, and the level of supersaturation.

Slow Evaporation Methods

The slow evaporation technique is a widely used and straightforward method for growing α-lithium iodate single crystals. pensoft.net This method involves preparing a saturated or slightly supersaturated aqueous solution of lithium iodate at a constant temperature and allowing the solvent (typically deionized water) to evaporate slowly over an extended period.

The synthesis of the initial this compound salt is often achieved by reacting lithium carbonate (Li₂CO₃) with iodic acid (HIO₃) in deionized water. thermofisher.com The solution is typically stirred for several hours at an elevated temperature, for instance, 55°C, to ensure homogeneity. thermofisher.com After filtration, the solution is left for slow evaporation, which can take several weeks to yield the crystalline salt. thermofisher.com For crystal growth, this synthesized salt is often purified through recrystallization. thermofisher.com

In a typical crystal growth experiment, a concentrated solution is prepared from the purified salt, and small, transparent, and inclusion-free seed crystals are selected from spontaneously nucleated crystals. thermofisher.comresearchgate.net These seed crystals are then suspended in the growth solution. thermofisher.comresearchgate.net Over a period of several weeks, large, well-faceted single crystals can be harvested. thermofisher.comresearchgate.net For example, crystals with dimensions of 15mm x 7mm x 7mm have been grown over 45 days. pensoft.netthermofisher.com

Isothermal Evaporation Methods

Isothermal evaporation is a refinement of the slow evaporation method where the temperature of the solution is kept strictly constant. This method is employed to achieve a constant growth rate, which is critical for obtaining homogeneous and high-quality crystals. fishersci.no Large single crystals of α-LiIO₃, with weights reaching up to 4 kg, have been successfully grown using the isothermal evaporation method. guidechem.com

In some variations of this technique, dosed condensate extraction is used to maintain a stable supersaturation level in the growth solution. fishersci.no This method has been used for growing single crystals from acidic mother solutions (pH = 2). fishersci.no The study of these crystals often involves techniques like selective etching to reveal sectorial and zonal heterogeneities, which can be influenced by micro-fluctuations in the growth speed. fishersci.no

Controlled Supersaturation Techniques

Supersaturation is the primary driving force for both the nucleation and growth of crystals from a solution. nasa.govunipress.waw.pl The level of supersaturation must be carefully controlled to obtain high-quality single crystals. If the supersaturation is too high, it can lead to spurious nucleation, where unwanted small crystals form in the solution, competing with the main crystal for solute and hindering its growth. unipress.waw.pl Conversely, if the supersaturation is too low, the growth rate will be impractically slow.

A significant challenge in the growth of α-LiIO₃ is the potential for the nucleation of the undesired β-phase, which can prevent the further growth of the desired α-phase. fishersci.dk This issue can be managed by carefully controlling the supersaturation of the solution. fishersci.dk The supersaturation can be controlled by several means, including the rate of solvent evaporation, the rate of cooling of the solution, or by using a temperature gradient. nasa.gov For this compound, which has a nearly flat solubility curve, controlling evaporation is a common method. unipress.waw.plamericanelements.com This can be achieved by covering the growth vessel with a perforated lid to regulate the rate of solvent removal. internationaljournalssrg.org

| Parameter | Low Supersaturation | High Supersaturation |

| Nucleation Rate | Low | High |

| Growth Rate | Slow | Fast |

| Crystal Quality | Generally higher, fewer defects | Can lead to inclusions and lower quality |

| Resulting Crystal Size | Larger, due to dominant growth over nucleation | Smaller, due to dominant nucleation |

This table provides a general overview of the effects of supersaturation on crystal growth.

Influence of Solution Acidity (pH) on Crystal Growth

The pH of the growth solution has a profound impact on the solubility, crystal habit, and even the phase of the resulting this compound crystals. nih.gov Systematic investigations have shown that both acidic and alkaline conditions can be used to grow α-LiIO₃, but with different outcomes. nih.govprinceton.eduscience.gov

Studies have been conducted on growing α-LiIO₃ crystals from aqueous solutions at pH values of 2 and 10. nih.gov It was observed that at a pH of 2, there is a higher solubility, which is attributed to the formation of the β-phase in addition to the α-phase. nih.gov In contrast, introducing an alkaline pH of 10 into the mother liquor leads exclusively to the growth of the α-phase of LiIO₃. americanelements.comnih.gov The crystals grown at pH 10 have been reported to exhibit sharper and more intense X-ray diffraction peaks, indicating better crystallization. nih.gov

Furthermore, the pH of the solution influences the growth rate along different crystallographic directions. americanelements.com For α-LiIO₃, which is a polar crystal, the nih.gov direction has a positive charge, while the opposite [000-1] direction has a negative charge. americanelements.com In solutions with a pH greater than 2.4, dissolution is more pronounced in the positive direction. americanelements.com At a pH of 10, the growth rate along the nih.gov direction is higher than along the [000-1] direction, highlighting the crucial role of hydrogen ions in the growth kinetics and quality of LiIO₃ crystals. americanelements.com

| pH of Growth Solution | Observed Phases | Crystal Quality |

| 2 | α-LiIO₃ and β-LiIO₃ | Lower crystalline perfection |

| 10 | Exclusively α-LiIO₃ | Higher crystalline perfection, sharper diffraction peaks |

This table summarizes the influence of pH on the phase and quality of this compound crystals grown from aqueous solutions. nih.gov

Gel Growth Techniques for Sparse Solubility

The gel growth technique is particularly suitable for growing single crystals of substances that are sparingly soluble in water or that decompose at temperatures below their melting point. wikipedia.orginternationaljournalssrg.org This method allows for crystal growth at or near ambient temperatures, which can lead to crystals with a lower concentration of non-equilibrium defects. wikipedia.org The gel matrix provides a medium where the reactants can slowly diffuse and react, leading to the controlled growth of crystals. wikipedia.org

While this method is more commonly applied to compounds with very low solubility, the principles can be adapted for materials like this compound, especially when investigating the effects of controlled diffusion on crystal quality. A common gel-forming substance is silica (B1680970) gel, prepared from sodium silicate (B1173343) solution and an acid. ijsrst.comwikipedia.org The growth process typically involves either a single or double diffusion setup. wikipedia.org

In a single diffusion setup, one of the reactants is incorporated into the gel, and the other reactant is carefully added on top of the set gel. ijsrst.comrsc.org The diffusion of the outer reactant into the gel leads to a reaction and subsequent crystal growth. ijsrst.com For example, lead iodate crystals have been grown using a single diffusion technique in a sodium metasilicate (B1246114) gel, where an aqueous solution of lead nitrate (B79036) was incorporated into the gel and potassium iodate solution was added as the supernatant. ijsrst.commt.com This approach could be conceptually applied to this compound by using a soluble lithium salt and iodic acid as reactants.

Hydrothermal Synthesis Routes for this compound Derivatives

Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly useful for the synthesis of compounds that are not stable at their melting points or that have low solubility in water at ambient conditions. It allows for the crystallization of materials that may not be accessible through other methods.

While the primary focus for α-LiIO₃ is solution growth, hydrothermal methods are relevant for the synthesis of more complex iodate derivatives. For instance, the hydrothermal synthesis of rare earth iodates has been reported. thermofisher.com A novel hydrothermal method has also been explored for the synthesis of lithium iridate (α-Li₂IrO₃), a material with interesting magnetic properties. princeton.edu In this research, reagents such as lithium hydroxide (B78521) (LiOH) and iridium(III) chloride (IrCl₃) or iridium(IV) oxide (IrO₂) were reacted in a sealed vessel at elevated temperatures. princeton.edu

Similarly, hydrothermal synthesis has been employed to produce lithium-enriched β-Li₂TiO₃. researchgate.netmdpi.com These examples demonstrate the capability of the hydrothermal method to yield complex lithium-containing oxides. The general principle involves sealing the reactants in an aqueous solution, sometimes with a mineralizer, in an autoclave and heating it above the boiling point of water. The increased pressure and temperature facilitate the dissolution of reactants and the crystallization of the desired product upon cooling or at a constant temperature. This method holds potential for the synthesis of novel this compound-based compounds with tailored properties. For example, a new compound, Cs₅Sc₂(IO₃)₉₂, was synthesized under mild hydrothermal conditions. A non-hydrothermal aqueous synthesis has also been reported for nanocrystalline lithium aluminum iodate, LiAl(IO₃)₄.

Solid-State Reaction Mechanisms for this compound and Related Compounds

Solid-state synthesis offers an alternative, often solvent-free, route to producing metal iodates. These methods rely on the diffusion of ions through solid reactants, typically facilitated by mechanical energy or high temperatures.

Mechanochemistry, a technique using mechanical force to induce chemical reactions, has been successfully employed to synthesize various metal iodate fine powders. ucr.edu This one-step, high-yield method can produce materials like AgIO₃, Ca(IO₃)₂, Mn(IO₃)₂, and Cu(IO₃)₂ by milling the respective metal nitrate with potassium iodate. ucr.edu The process is believed to be facilitated by the release of crystalline water from the metal nitrate precursor, which lowers the Tammann temperature and promotes ion diffusion. The milling action continually exposes fresh reactant surfaces, reducing particle size and driving the reaction forward. ucr.edu This method generates fine powders with narrow size distributions, offering a greener alternative to traditional precipitation methods. ucr.edu

Solid-state sintering has been used to prepare double iodates such as LiZn(IO₃)₃. mdpi.compreprints.org In one approach, an amorphous white precipitate is formed by reacting this compound and zinc chloride in nitric acid, followed by evaporation. This precursor is then annealed at high temperatures (e.g., 400 °C) to induce crystallization into the final compound. mdpi.compreprints.org Similarly, the anhydrous compound (LiFe₁/₃)(IO₃)₂ was synthesized from aqueous solutions and found to be stable up to 400°C. researchgate.net

Another solid-state approach involves the reaction of metal oxides (e.g., Bi₂O₃, CuO, Fe₂O₃) with an energetic salt, aluminum iodate hexahydrate (AIH). rsc.org While AIH decomposition is endothermic, its combination with these metal oxides leads to exothermic reactions that transform the oxides into more stable metal iodates. rsc.org

Table 1: Comparison of Metal Iodates Synthesized via Mechanochemistry

| Compound | Average Size (nm) | Yield (%) |

|---|---|---|

| AgIO₃ | ~250 | 90.1 |

| Ca(IO₃)₂·H₂O | ~150 | 80.5 |

| Mn(IO₃)₂ | ~300 | 85.2 |

| Cu(IO₃)₂·2H₂O | ~400 | 88.6 |

Data sourced from mechanochemical synthesis studies. ucr.edu

Electrochemical Synthesis Processes for this compound

Electrochemical synthesis provides a clean and controllable method for producing iodates. The fundamental process involves the anodic oxidation of iodide (I⁻) or iodine (I₂) to iodate (IO₃⁻).

An eco-friendly production process for iodates has been developed which begins with the electrolytic synthesis of this compound. wipo.int This method avoids the need for chemical oxidizing agents and other additives, simplifying the raw material requirements and yielding a high-quality product. wipo.int The process can be designed to recycle the mother liquor, preventing waste discharge. wipo.int

In a typical setup for iodate production, an electrolytic cell contains an aqueous solution of an iodide salt (like potassium or lithium iodide) and a hydroxide. google.com At the anode, iodide ions are oxidized to form iodate ions, while at the cathode, a corresponding reduction reaction occurs. For instance, using an oxygen-consuming cathode allows for the reduction of oxygen to hydroxide ions, which significantly lowers the required cell voltage compared to systems that evolve hydrogen. google.com

The electrochemical oxidation of this compound itself can be taken a step further to produce lithium periodate (B1199274) (LiIO₄), a powerful oxidizing agent. researchgate.net Studies using various anode materials have shown that boron-doped diamond (BDD) and lead dioxide electrodes are effective for this conversion, whereas platinum electrodes show almost no efficiency. researchgate.net The use of BDD anodes is particularly advantageous as it avoids the lead contamination associated with lead dioxide anodes, which is crucial for high-purity applications. uni-mainz.denih.govadvanceseng.com The process is typically conducted in an alkaline solution of this compound and lithium hydroxide. researchgate.net

Table 2: Key Parameters in Electrochemical Iodate Synthesis

| Parameter | Description | Significance |

|---|---|---|

| Anode Material | Electrode where oxidation occurs (e.g., BDD, Pt, PbO₂). | Determines efficiency and potential for product contamination. researchgate.net |

| Electrolyte | Solution containing iodide/iodate ions (e.g., LiIO₃, KI). | Source of iodine and carrier of charge. google.comresearchgate.net |

| Cell Voltage | Potential difference between anode and cathode. | Lower voltage reduces energy consumption. google.com |

| Current Density | Current per unit area of the electrode. | Affects reaction rate and efficiency. nih.gov |

| pH | Acidity or alkalinity of the electrolyte. | Influences the stability of reactants and products. nih.govfemtosecondsystems.com |

Seed Crystal Preparation and Growth Optimization

The growth of large, high-quality single crystals of α-lithium iodate (α-LiIO₃) from aqueous solution is a well-established but challenging process that requires careful control over several parameters. aip.orgias.ac.in

Seed Crystal Preparation: The process begins with the preparation of a good quality seed crystal. This is typically achieved through the spontaneous nucleation of the salt in a supersaturated solution. derpharmachemica.comairccse.org An aqueous solution is prepared from lithium carbonate and iodic acid, and after stirring to ensure homogeneity, it is allowed to evaporate at a constant temperature (e.g., 55°C). derpharmachemica.comairccse.org Small, transparent, and defect-free crystals that form are selected to act as seeds for growing larger crystals. derpharmachemica.com These seeds are then mounted, often on a platform or suspended by a thread, in a new, carefully prepared supersaturated solution. ias.ac.inderpharmachemica.com

Growth Optimization: Several factors critically influence the growth and quality of α-LiIO₃ crystals:

pH of the Solution: The pH of the growth solution is a crucial parameter. Growing crystals in an acidic solution (e.g., pH 2) can lead to the co-formation of the β-phase of LiIO₃, which inhibits the growth of the desired α-phase. aip.orgias.ac.in Adjusting the solution to an alkaline pH (e.g., pH 10) promotes the exclusive growth of the α-phase. aip.orgias.ac.in Crystals grown at higher pH also tend to have higher growth rates and improved optical transparency. aip.orgias.ac.in

Solubility and Supersaturation: this compound exhibits relatively flat solubility, meaning its solubility does not change significantly with temperature. aip.orgias.ac.in This makes the slow cooling method less effective and requires the use of the slow evaporation technique. nasa.govresearchgate.net Precise control of the evaporation rate is necessary to maintain a stable level of supersaturation within the metastable zone, preventing spurious nucleation that would compete with the seed crystal. nasa.gov

Temperature Control: Maintaining a constant temperature is vital for stable growth, as temperature fluctuations can affect supersaturation and lead to defects. jst.go.jp

Purity of Raw Materials: The purity of the initial lithium carbonate and iodic acid is important, as impurities can be incorporated into the crystal lattice, affecting its optical and physical properties. Recrystallization of the synthesized salt is often performed to enhance purity before initiating crystal growth. derpharmachemica.com

By carefully optimizing these conditions, large (e.g., 40x10x10 mm³), transparent α-LiIO₃ crystals can be harvested over a period of several weeks. ias.ac.in

Growth in Microgravity Environments and Terrestrial Comparison Studies

The unique environment of microgravity has been utilized to study and improve the crystal growth of α-lithium iodate. Experiments conducted aboard recoverable satellites have provided valuable insights by comparing space-grown crystals with their terrestrial counterparts. iphy.ac.cnosti.govguidechem.com

Key Findings from Microgravity vs. Terrestrial Growth:

Crystal Perfection and Quality: Crystals grown in microgravity generally exhibit a higher degree of perfection. osti.gov The stable growth environment, free from convection currents that are present on Earth, is believed to contribute to a more ordered crystal lattice. github.io This reduction in convection creates a stable depletion zone around the growing crystal, allowing molecules to arrange themselves more precisely. github.io

Impurity Distribution: The distribution of impurities can differ significantly. For example, studies on Ca²⁺ distribution showed a higher concentration of this impurity in space-grown crystals compared to those grown on Earth. iphy.ac.cn Furthermore, a sharp discontinuity in the Ca²⁺ concentration was observed at the boundary layers of the space-grown crystals, a feature not seen in terrestrial samples. iphy.ac.cn

Phase Purity: Polycrystalline samples that form spontaneously during the growth process have been analyzed from both environments. While both space- and Earth-grown samples contain trace amounts of the β-LiIO₃ phase, the content is lower in the crystals grown in space. guidechem.com

Growth Rate and Morphology: The morphology of crystals grown in space is generally similar to those grown on Earth. iphy.ac.cn However, it was observed that the growth rates on the positive and negative sides of the space-grown crystals are nearly identical, which can differ from terrestrial growth where gravity-induced convection can cause asymmetrical growth. iphy.ac.cn

Physical Properties: The microgravity environment has been shown to influence the physical properties of the resulting crystals. For instance, the dielectric constant of space-grown α-LiIO₃ was found to be higher than that of Earth-grown samples. osti.gov

These studies highlight that the microgravity environment provides unique conditions for crystal growth, primarily by minimizing convection. This leads to more ordered and sometimes physically distinct crystals, providing a valuable platform for understanding the fundamental mechanisms of crystallization. jst.go.jpguidechem.comgithub.io

Table 3: Comparison of α-LiIO₃ Crystals Grown in Space vs. on Earth

| Property | Terrestrial Growth | Microgravity Growth | Reference |

|---|---|---|---|

| Crystal Perfection | Lower | Higher | osti.gov |

| β-LiIO₃ Content | Higher in spontaneously grown polycrystals | Lower in spontaneously grown polycrystals | guidechem.com |

| Impurity Distribution | More uniform | Higher concentration (e.g., Ca²⁺), sharp discontinuities at boundaries | iphy.ac.cn |

| Dielectric Constant | Lower | Higher | osti.gov |

| Crystal Structure | Unaffected | Unaffected | guidechem.com |

Structural Characterization and Crystallography of Lithium Iodate Phases

Advanced X-ray Diffraction Studies

Single crystal X-ray diffraction is an essential technique for precisely determining the arrangement of atoms within a crystal. This method has been instrumental in confirming the compound's formation and structure. derpharmachemica.comresearchgate.net For instance, studies on α-lithium iodate (B108269) single crystals have successfully confirmed its hexagonal prismatic morphology. researchgate.net The growth of these single crystals is often achieved through techniques like slow evaporation. derpharmachemica.comresearchgate.net Research has also explored the growth of doped α-LiIO₃ single crystals, such as those doped with manganese, for applications in nonlinear optics, with single crystal XRD being used to verify the resulting structure. scientific.net

Powder X-ray diffraction (PXRD) is a versatile technique used for the phase identification of crystalline materials. ias.ac.in In this method, a powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern serves as a fingerprint for the material. For lithium iodate, PXRD is used to identify the specific crystalline phase present. ias.ac.incambridge.org

To extract more detailed structural information from powder diffraction data, a technique known as Rietveld refinement is employed. cambridge.orgresearchgate.net This is a powerful method for refining the crystal structure parameters by fitting a calculated diffraction pattern to the experimental one. researchgate.netgsconlinepress.com The process allows for the determination of lattice parameters, atomic positions, and other structural details. cambridge.orgnih.gov For example, in a study of a new iodate compound, (LiFe1/3)(IO3)2, which is structurally related to α-LiIO₃, Rietveld refinement of the powder diffraction data was crucial. cambridge.org The data was collected over an angular range of 15°–135° with a step time of 2.0 seconds. cambridge.org This refinement confirmed that the compound belongs to the P6₃ space group and provided detailed information on atomic positions and lattice parameters. cambridge.org

The quality of the Rietveld refinement is assessed by various agreement indices, often referred to as R-factors. researchgate.net

High-Resolution X-ray Diffractometry (HRXRD) is a specialized technique used to assess the crystalline quality or perfection of single crystals. scientific.netdouglas-scott-mcgregor.com This method is particularly sensitive to minute deviations from a perfect crystal lattice, such as mosaicity, which refers to the misalignment of small crystal blocks. douglas-scott-mcgregor.com By measuring the width of the diffraction peak (rocking curve), the full width at half maximum (FWHM) can be determined, providing a quantitative measure of the crystal's quality. ias.ac.indouglas-scott-mcgregor.com A smaller FWHM value indicates a higher degree of crystalline perfection. douglas-scott-mcgregor.com HRXRD has been employed to evaluate the quality of both pure and doped this compound crystals, which is critical for their application in optical devices. scientific.netias.ac.in

Powder X-ray Diffraction (XRD) and Rietveld Refinements

Neutron Diffraction Studies of this compound Structures

Neutron diffraction is a powerful complementary technique to X-ray diffraction for crystal structure analysis. iucr.orgjinr.ru Neutrons interact with the atomic nuclei, whereas X-rays interact with the electrons. This difference makes neutron diffraction particularly effective for locating light atoms, such as lithium, in the presence of heavier atoms like iodine. jinr.ru It can also distinguish between elements with close atomic numbers. jinr.ru

Neutron diffraction studies have been crucial in refining the structure of α-lithium iodate. researchgate.netmaterialsproject.org These studies provide precise information on the positions of the lithium and oxygen atoms relative to the iodine atoms. Time-of-flight powder neutron diffraction has been used to study lithium-ion conducting materials, demonstrating its utility in analyzing complex structures. acs.org Furthermore, neutron diffraction can be performed in operando to study structural changes in materials within functioning devices like lithium-ion batteries. jinr.rumalvernpanalytical.com

Crystal System and Space Group Determination

The crystal system is a classification of crystals based on their symmetry. wikipedia.org The space group provides a more detailed description of the crystal's symmetry, including both rotational and translational symmetry elements. wikipedia.org

The most common and stable phase of this compound at room temperature is the alpha phase (α-LiIO₃).

Crystal System : α-LiIO₃ belongs to the hexagonal crystal system. materialsproject.orgwikipedia.org This system is characterized by a single six-fold or three-fold rotation axis. wikipedia.orgwikipedia.org

Space Group : The space group of α-LiIO₃ is determined to be P6₃. cambridge.orgmaterialsproject.org This space group is non-centrosymmetric, a prerequisite for the material's significant nonlinear optical properties. derpharmachemica.com The P6₃ space group is part of the hexagonal crystal system. wikipedia.org

The structure consists of Li⁺ cations and pyramidal IO₃⁻ anions. In the α-phase, the lithium ions are coordinated to six oxygen atoms, forming LiO₆ octahedra. materialsproject.org The iodate groups (IO₃⁻) consist of an iodine atom bonded to three oxygen atoms. materialsproject.org

Interactive Table of Crystallographic Data for α-LiIO₃:

| Parameter | Value | Reference |

| Crystal System | Hexagonal | materialsproject.org |

| Space Group | P6₃ (No. 173) | cambridge.orgmaterialsproject.org |

| Lattice Parameters | a = 5.45 Å, c = 5.09 Å | materialsproject.org |

| a = 5.4632(2) Å, c = 5.0895(6) Å | cambridge.org | |

| Unit Cell Volume | 131.05 ų | materialsproject.org |

| Density | 4.61 g/cm³ | materialsproject.org |

| 4.70 ± 0.03 g/cm³ (measured) | cambridge.org |

Monoclinic Polymorphs (e.g., LiZn(IO₃)₃, LiAl(IO₃)₄)

While the most common form of this compound is the hexagonal α-phase, several monoclinic polymorphs have been synthesized and characterized, often by incorporating other metal ions. These complex iodates exhibit distinct structural arrangements.

LiZn(IO₃)₃: A notable monoclinic polymorph is lithium zinc iodate, LiZn(IO₃)₃. Research has identified a new polymorph of this compound that crystallizes in the monoclinic space group P2₁. mdpi.compreprints.org Synthesis is often achieved through a co-precipitation method followed by heat treatment. preprints.org The resulting structure is non-centrosymmetric, a key characteristic for materials with nonlinear optical properties. mdpi.compreprints.org

LiAl(IO₃)₄: Another significant monoclinic polymorph is lithium aluminum iodate, LiAl(IO₃)₄. Contrary to some earlier proposals of a hexagonal structure, recent studies combining X-ray diffraction (XRD) and density functional theory (DFT) calculations have assigned it to the non-centrosymmetric, monoclinic space group P2₁. mdpi.com This material is synthesized via a non-hydrothermal aqueous route and shows promise for optoelectronic applications due to its relatively high second-harmonic generation (SHG) response. mdpi.com

Unit Cell Parameter Determination and Refinement

The precise determination of unit cell parameters is crucial for understanding the crystallography of this compound and its derivatives. This is typically accomplished using powder X-ray diffraction (XRD) data, often refined through methods like Rietveld refinement.

For the monoclinic LiZn(IO₃)₃ (space group P2₁), Rietveld refinements of XRD data have yielded unit cell parameters of a = 21.874(9) Å, b = 5.171(2) Å, c = 5.433(2) Å, and β = 120.93(4)°. mdpi.compreprints.org These experimental values are supported by DFT calculations, which provide theoretical parameters that agree within 1%. mdpi.compreprints.org

Similarly, for monoclinic LiAl(IO₃)₄ (space group P2₁), Rietveld refinement has established the unit cell parameters as a = 10.5794 Å, b = 5.1832 Å, c = 10.7014 Å, and β = 119.885°. mdpi.com DFT calculations for this compound also show strong agreement with the experimental data. mdpi.com

In the case of the hexagonal α-LiIO₃, the unit cell dimensions at 295 K are a = 5.48127(6) Å and c = 5.17165(4) Å. aip.orgcapes.gov.br For a hexagonal (LiFe₁/₃)(IO₃)₂ compound, the lattice parameters have been determined as a=5.4632(2) Å and c=5.0895(6) Å. cambridge.org

The table below provides a comparative look at the unit cell parameters for these this compound compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| LiZn(IO₃)₃ | Monoclinic | P2₁ | 21.874(9) | 5.171(2) | 5.433(2) | 120.93(4) |

| LiAl(IO₃)₄ | Monoclinic | P2₁ | 10.5794 | 5.1832 | 10.7014 | 119.885 |

| α-LiIO₃ | Hexagonal | P6₃ | 5.48127(6) | 5.48127(6) | 5.17165(4) | 90 |

| (LiFe₁/₃)(IO₃)₂ | Hexagonal | P6₃ | 5.4632(2) | 5.4632(2) | 5.0895(6) | 90 |

Structural Temperature Dependence and Ionic Displacements

The crystal structure of this compound exhibits significant dependence on temperature, leading to phase transitions and changes in ionic positions.

Studies on hexagonal α-LiIO₃ conducted over a temperature range of 20 K to 500 K have revealed nonlinear thermal expansion. aip.orgcapes.gov.br The primary structural change with temperature involves the atomic positions of lithium (Li) and oxygen (O) relative to iodine (I). aip.orgcapes.gov.br The I-O bond length within the iodate ion remains constant at 1.8081(4) Å, but the O-I-O bond angle increases with temperature. aip.orgcapes.gov.br The LiO₆ octahedron also shows an increase in Li-O distances as the temperature rises from 20 K to 460 K. aip.orgcapes.gov.br The mean-square amplitude of thermal vibration for all atoms varies nonlinearly with temperature. aip.orgcapes.gov.br

At 515 K, α-LiIO₃ undergoes a phase transition to the orthorhombic γ-LiIO₃ phase, which has a space group of Pna2₁. aip.org This transition involves ionic displacements of approximately 0.5 Å, a rotation of the iodate ion by about 20°, and an elongation of the oxygen octahedron surrounding the Li⁺ ion. aip.org A further transition to the tetragonal β-LiIO₃ phase occurs at higher temperatures. aip.org

Defect Analysis within this compound Crystal Lattices

The properties of this compound crystals are significantly influenced by the presence of defects in the crystal lattice. These defects can be intrinsic, such as vacancies and interstitials, or extrinsic, arising from impurities incorporated during crystal growth.

Etch Patterns and Defect Visualization

Chemical etching is a widely used technique to visualize defects, particularly dislocations, in crystals. The principle behind this method is the differential etch rate between the perfect crystal lattice and the strained regions around defects. mdpi.com When a crystal surface is exposed to a suitable etchant, such as hydrofluoric acid (HF) for lithium niobate (a material with similar etching properties), etch pits form at the sites of dislocations. researchgate.net

The morphology of these etch pits can provide information about the nature and orientation of the dislocations. mdpi.com For instance, a polygonal etch pit often corresponds to a dislocation perpendicular to the exposed surface, while an oval shape may indicate a dislocation nearly parallel to the surface. mdpi.com The shape of the bottom of the etch pit—flat or pointed—can also help distinguish between near-surface defects and intrinsic dislocations. mdpi.com

Role of Extrinsic Defects from Growth Conditions

The conditions under which this compound crystals are grown play a crucial role in the incorporation of extrinsic defects. researchgate.net Impurities present in the growth solution can be incorporated into the crystal lattice, leading to the formation of point defects. mdpi.com For example, the presence of small amounts of inorganic impurities can impact the structure and morphology of α-LiIO₃ crystals. researchgate.net

The acidity (pH) of the growth solution is another critical factor that influences the type and concentration of defects. researchgate.netresearchgate.net The ionic conductivity of this compound crystals has been shown to be directly related to the doping and acidity of the growth solution. researchgate.netresearchgate.net For instance, aliovalent substitutions, where an ion of a different charge replaces a lattice ion, often necessitate the formation of vacancies or interstitials for charge compensation. acs.org These extrinsic defects can significantly alter the electrical and optical properties of the final crystal. researchgate.net

Spectroscopic Investigations of Lithium Iodate

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Structure

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for probing the chemical bonding and molecular structure of materials. airccse.org In the study of lithium iodate (B108269), FT-IR spectra are primarily used to identify the vibrational modes of the iodate (IO₃⁻) group. mdpi.compreprints.org The IR spectrum of a compound serves as a unique fingerprint, offering specific information about its chemical bonds. airccse.org

For α-LiIO₃, the absorption spectrum in the infrared region is characterized by distinct bands corresponding to the internal vibrations of the pyramidal IO₃⁻ ion. mdpi.comresearchgate.net The primary vibrational modes for the IO₃⁻ ion are the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). preprints.orgmdpi.com

Research findings indicate that the absorption bands for α-LiIO₃ are observed in the 700-800 cm⁻¹ range. airccse.org Specifically, a prominent absorption band with a peak at 768 cm⁻¹ is a characteristic feature in the spectrum of α-LiIO₃. researchgate.netresearchgate.net In studies of related compounds like lithium zinc iodate and lithium aluminum iodate, absorption peaks between 630 cm⁻¹ and 900 cm⁻¹ are assigned to the I-O stretching vibrations of the IO₃ polyhedron. mdpi.compreprints.orgmdpi.com The complexity of these spectra can increase due to the presence of different coordination geometries for the iodate group. preprints.org For instance, in nanocrystalline lithium aluminum iodate, vibrational frequencies around 660 cm⁻¹ and 786 cm⁻¹ are assigned to the symmetric (ν₁) and anti-symmetric (ν₃) stretching modes of the IO₃⁻ ion, respectively. mdpi.com

Additional bands may also be observed at lower frequencies, such as those between 410 cm⁻¹ and 438 cm⁻¹, which can be attributed to metal-oxygen vibrations. airccse.org Systematic investigations have utilized FT-IR to confirm the functional groups present in LiIO₃ crystals grown under various conditions. ias.ac.in

Table 1: Characteristic FT-IR Vibrational Frequencies for Iodate (IO₃⁻) in Lithium Iodate and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Specific Compound/Assignment | Reference |

| Symmetric Stretch (ν₁) | 780 - 630 | General for IO₃⁻ | preprints.orgmdpi.com |

| Symmetric Stretch (ν₁) | ~660 | LiAl(IO₃)₄ | mdpi.com |

| Asymmetric Stretch (ν₃) | 820 - 730 | General for IO₃⁻ | preprints.orgmdpi.com |

| Asymmetric Stretch (ν₃) | ~786 | LiAl(IO₃)₄ | mdpi.com |

| I-O Stretching | 782.95 | LiIO₃ (assigned to ν₃) | airccse.org |

| I-O Stretching | 768 | α-LiIO₃ | researchgate.netresearchgate.net |

| Symmetric Bend (ν₂) | 400 - 350 | General for IO₃⁻ | preprints.orgmdpi.com |

| Asymmetric Bend (ν₄) | ~330 | General for IO₃⁻ | preprints.orgmdpi.com |

| Metal-Oxygen Vibration | 410.98 - 437.13 | LiIO₃ | airccse.org |

Raman Spectroscopy for Vibrational Modes and Lattice Dynamics

Raman spectroscopy is an essential technique for investigating the vibrational modes and lattice dynamics of crystalline solids like α-LiIO₃. bitp.kiev.ua The phonon spectrum of α-LiIO₃ has been extensively studied, providing deep insights into its structural properties. bitp.kiev.ua For α-LiIO₃, which belongs to the hexagonal crystal system (space group P6₃), group theory predicts the distribution of fundamental vibrational modes. bitp.kiev.ua

The vibrational modes at the Γ point of the Brillouin zone are classified by irreducible representations, resulting in modes with A₁, A₂, E₁, and E₂ symmetry. bitp.kiev.ua Among these, the A₁, E₁, and E₂ modes are Raman active. bitp.kiev.ua The A₁ and E₂ modes are also active in IR absorption and can be split into transverse optical (TO) and longitudinal optical (LO) pairs due to long-range electrostatic forces. bitp.kiev.ua

Experimental first-order Raman spectra are used to plot the dispersion curves of phonon branches, which describe how vibrational frequencies change with the wave vector within the crystal. bitp.kiev.ua The analysis of these spectra is often performed using a quasi-molecular approximation, which treats the vibrations of the IO₃⁻ groups separately from the lattice vibrations. bitp.kiev.ua This approach has been concluded to be valid for considering the lattice dynamics of α-LiIO₃ crystals. bitp.kiev.ua The study of Raman spectra as a function of temperature and other parameters can also elucidate the dynamics of constituent ions, such as lithium, and the degree of structural disorder. researchgate.net

Table 2: Raman Active Modes in α-LiIO₃ Crystals

| Symmetry Type | Activity | Description | Reference |

| A₁ | Raman, IR | Polar mode, splits into TO and LO components. | bitp.kiev.ua |

| E₁ | Raman | Non-polar mode. | bitp.kiev.ua |

| E₂ | Raman, IR | Polar mode, splits into TO and LO components. | bitp.kiev.ua |

| A₂ | Inactive | Neither Raman nor IR active ("silent" mode). | bitp.kiev.ua |

X-ray Stimulated Luminescence and Thermally Stimulated Luminescence Studies of Defects

X-ray stimulated luminescence (XRL) and thermally stimulated luminescence (TSL) are powerful methods for investigating defect structures in crystals. researchgate.netlmaleidykla.lt In this compound, these techniques have been used to study intrinsic defects created by ionizing radiation. researchgate.net

When LiIO₃ crystals are exposed to X-rays, they exhibit a broad-band luminescence in the visible spectrum, which is attributed to these intrinsic defects. researchgate.net The process involves the generation of metastable charge carriers (electrons or holes) by the radiation, which become trapped at defect sites. pensoft.net

TSL involves heating a previously irradiated sample at a constant rate and measuring the emitted light. pensoft.netxn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1aiephys.kz As the temperature increases, trapped carriers are released and recombine with luminescence centers, producing characteristic glow peaks. pensoft.net The temperatures of these TSL peaks correspond to the thermal activation energies of the specific defects. pensoft.net In LiIO₃, TSL maxima have been observed at 112 K and 145 K. pensoft.net

A notable phenomenon observed in this compound in the temperature range of 100-230 K is pyroelectric luminescence, a spontaneous emission that can be superimposed on the XRL and TSL signals. researchgate.net This type of luminescence is characteristic of pyroelectric materials like LiIO₃, which possess spontaneous electric polarization. researchgate.net

Photoluminescence Spectroscopy for Carrier Recombination Mechanisms

Photoluminescence (PL) spectroscopy is a widely used method to investigate electronic transitions and carrier recombination dynamics in materials. mdpi.comimperial.ac.uk The principle involves photo-excitation of the material and analysis of the emitted light as electrons and holes recombine. mdpi.com

Studies on α-LiIO₃ crystals reveal a weak white-bluish photoluminescence upon UV excitation. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai The PL spectra are characterized by broad emission bands, indicating a strong interaction between electrons and phonons. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai At temperatures above room temperature, a single broad band centered at approximately 2.6 eV (480 nm) is observed. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai As the temperature is lowered below 250 K, another narrower band appears at about 2.95 eV (420 nm). xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai

These two distinct PL bands are associated with different recombination mechanisms. The band at 2.95 eV is attributed to the recombination of self-trapped excitons, while the broader band at 2.6 eV is linked to native point defects, with oxygen vacancies being the supposed origin. researchgate.netresearchgate.netxn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai The analysis of PL excitation (PLE) spectra helps to identify the energy levels involved. For the 2.6 eV emission, excitation occurs in two broad bands at 3.25 eV and 3.95 eV, corresponding to transitions to an excited state of the defect and to the conduction band, respectively. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai The study of PL intensity as a function of excitation power can further distinguish between different recombination processes, such as single-carrier trapping versus two-carrier radiative recombination. acs.org

Energy-Dispersive X-ray Spectroscopy (EDX) for Compositional Analysis

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis and chemical characterization of a sample. oxinst.comgatan.com It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by a high-energy electron beam. oxinst.comthermofisher.com Since the energy of these X-rays is specific to each element, EDX allows for the determination of the elemental makeup of the sample. oxinst.comlibretexts.org

In the context of this compound and related compounds, EDX is employed to confirm the composition and phase purity of synthesized materials. mdpi.com For example, in the synthesis of lithium zinc iodate, LiZn(IO₃)₃, EDX analysis was used to verify that the atomic percent of zinc and iodine were in agreement with the expected 1:3 molar ratio. mdpi.com Similarly, for lithium aluminum iodate, LiAl(IO₃)₄, EDX was used for compositional analysis alongside scanning electron microscopy. mdpi.com

The technique is a standard tool for rapidly identifying and quantifying the elements within a sample, making it valuable for confirming the successful synthesis of the target compound and for identifying any impurities. gatan.comthermofisher.com While powerful, standard EDX systems can have limitations in detecting very light elements, though modern windowless detectors have improved capabilities for elements like lithium. oxinst.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top few nanometers of a material's surface. thermofisher.comstinstruments.comcarleton.edu The method involves irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons, which is characteristic of the element and its chemical bonding state. thermofisher.com

XPS is particularly valuable because the surface composition of a material is often different from its bulk composition. carleton.edu For materials like this compound, XPS can provide detailed information on the chemical states of lithium, iodine, and oxygen on the crystal surface. This is crucial for applications where surface properties are critical. The technique is a leading method for analyzing battery materials, partly due to its ability to detect light elements like lithium. thermofisher.com

By combining XPS with an ion beam to slowly etch away the surface, a depth profile can be created. thermofisher.com This allows for the analysis of compositional changes from the surface to the bulk, which can be used to understand oxidation layers or the chemistry of interfaces between different materials. thermofisher.com

UV-Vis Absorption and Transmission Studies (excluding basic optical properties)

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of materials like this compound. By analyzing the absorption and transmission of light as a function of wavelength, crucial parameters such as the electronic band gap can be determined. ias.ac.in

Transmission spectra of α-LiIO₃ show a sharp absorption edge in the UV region, which corresponds to the onset of band-to-band electronic transitions. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai The position of this edge can be used to determine the optical band gap (E_g). For α-LiIO₃, analysis of the fundamental absorption edge shape indicates the presence of direct allowed electronic transitions. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai The band gap value is determined by extrapolating the linear portion of a plot of (αhν)² versus photon energy (hν), where α is the absorption coefficient. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai

Research has reported slightly different band gap values depending on the polarization of the incident light relative to the crystal's optical axis. At room temperature, the direct band gap for α-LiIO₃ was determined to be 4.38 eV and 4.415 eV. xn----7sbkfbbrfaydudobe7a0a2dl3iua.xn--p1ai Another study reinvestigated the indirect optical bandgap value and found it to be 4.21 eV. ias.ac.in In studies of related nanocrystalline materials like LiAl(IO₃)₄, UV-Vis absorption spectroscopy was used to identify an indirect band gap of 3.43 eV via a Tauc plot. mdpi.com These studies provide fundamental information about the electronic transitions that govern the material's optical behavior at higher energies.

Nonlinear Optical Phenomena in Lithium Iodate

Second Harmonic Generation (SHG) Efficiency and Characterization

Second harmonic generation, or frequency doubling, is a nonlinear process where two photons with the same frequency interact with the material and are converted into a single photon with twice the frequency. wikipedia.org α-LiIO₃ is an efficient material for SHG, particularly for converting radiation from the near-infrared to the visible spectrum. eksmaoptics.comwikipedia.org

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their second harmonic generation capabilities. mdpi.com Developed in 1968, this method allows for the rapid testing of powdered crystalline samples to detect the presence of a non-centrosymmetric crystal structure, a prerequisite for bulk SHG. wikipedia.org The technique involves irradiating a powdered sample with a high-intensity laser, typically a Nd:YAG laser operating at 1064 nm, and detecting any frequency-doubled light (at 532 nm). derpharmachemica.comwikipedia.org

Studies using the Kurtz-Perry method have demonstrated the high SHG efficiency of α-lithium iodate (B108269). When tested with a Nd:YAG laser, powdered α-LiIO₃ samples show a strong SHG signal. derpharmachemica.com Research has reported the SHG efficiency of α-LiIO₃ to be significantly higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard reference material. In one study, the SHG signal from alpha-lithium iodate was 1.1 V/pulse for an input energy of 5.56 mJ/pulse, while KDP produced a signal of only 14 mV/pulse under the same conditions, making α-LiIO₃'s relative efficiency approximately 78 times greater than KDP. derpharmachemica.comresearchgate.net Another study found the SHG efficiency of manganese-doped α-LiIO₃ to be 71 times that of KDP. scientific.net

For efficient second harmonic generation, the process must be phase-matched, meaning the refractive indices of the fundamental and the second harmonic waves are matched. optica.org In α-LiIO₃, a negative uniaxial crystal, this is typically achieved through angle tuning. wikipedia.org The phase-matching conditions depend on the polarization of the interacting waves. The most common types are Type I, where two ordinary-polarized fundamental photons generate one extraordinary-polarized second harmonic photon, and Type II, where one ordinary and one extraordinary-polarized fundamental photon generate one extraordinary-polarized second harmonic photon. wikipedia.org

For α-LiIO₃, Type I phase matching is commonly used for SHG. eksmaoptics.comeksmaoptics.com The phase-matching angle (θ) is the angle between the crystal's optic axis and the direction of laser beam propagation required to achieve phase matching. This angle is dependent on the wavelength of the fundamental laser.

Interactive Table: Phase-Matching Angle for Type I SHG in α-LiIO₃

| Fundamental Wavelength (nm) | Phase-Matching Angle (θ) |

|---|---|

| 800 | 42.55° eksmaoptics.com |

The crystal has a broad phase-matching range for Type I SHG, extending from approximately 570 nm to 4000 nm. eksmaoptics.comwikipedia.org

Kurtz-Perry Powder Method for SHG Testing

Optical Parametric Oscillators (OPOs) and Amplifiers (OPAs) Utilizing Lithium Iodate

Optical parametric oscillators (OPOs) and optical parametric amplifiers (OPAs) are devices that generate tunable coherent radiation. diva-portal.orggamdan.com They operate based on the principle of optical parametric generation, where a high-frequency pump photon is split into two lower-frequency photons, the signal and the idler, within a nonlinear crystal. diva-portal.org An OPO uses a resonant cavity to provide feedback and enhance the conversion efficiency, while an OPA amplifies a seed signal. diva-portal.orggamdan.com

This compound has been a historically significant crystal in the development of OPOs. Early demonstrations of optical parametric oscillation were achieved using LiIO₃ crystals. researchgate.net These devices are valued for their ability to produce a wide range of output wavelengths that can be tuned by changing the phase-matching conditions in the crystal, for instance, by altering the crystal's orientation relative to the pump beam. gamdan.com While newer materials like periodically poled lithium niobate (PPLN) are now common, LiIO₃ remains a viable option for certain applications. mdpi.com

Frequency Mixing and Tunable Laser Output Generation

Frequency mixing is a general class of nonlinear optical processes that includes sum-frequency generation (SFG) and difference-frequency generation (DFG). In SFG, two photons of different frequencies are combined to create a new photon with a frequency equal to the sum of the initial two. In DFG, a higher frequency photon is annihilated to create two lower frequency photons. optica.org

This compound is an effective medium for various frequency mixing schemes to generate tunable laser outputs. For instance, DFG in LiIO₃ has been used to produce tunable infrared radiation. optica.org In one experiment, a tunable dye laser's output was mixed with the fundamental (1064 nm) or second harmonic (532 nm) of a Nd:YAG laser in a LiIO₃ crystal. optica.org This setup generated tunable infrared radiation over the ranges of 1.25–1.60 µm and 3.40–5.65 µm. optica.org The wide transparency and room-temperature phase-matchability of LiIO₃ make it suitable for mixing with various pump sources, including dye lasers and Ti:sapphire lasers, to generate tunable outputs in the visible and infrared regions. optica.orgresearchgate.net

Third-Order Nonlinear Optical Properties (χ⁽³⁾)

While known primarily for its second-order nonlinearity, this compound also exhibits third-order nonlinear effects, which are described by the third-order susceptibility tensor, χ⁽³⁾. ucf.edu These effects are generally weaker and require higher intensity light to be observed. Unlike second-order effects, third-order nonlinearity is present in all materials, regardless of crystal symmetry. ucf.edu The key third-order properties include the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

The Z-scan technique is a sensitive and straightforward method for measuring the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). acs.orgresearchgate.net The technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the change in the far-field transmittance. acs.org

The measurement is typically performed in two configurations:

Closed-aperture Z-scan: An aperture is placed in the far-field to detect changes in transmittance caused by the self-focusing (for positive n₂) or self-defocusing (for negative n₂) of the beam within the sample. A pre-focal valley followed by a post-focal peak in the transmittance curve indicates a positive n₂, while a peak-valley configuration indicates a negative n₂. researchgate.net

Open-aperture Z-scan: The aperture is removed, and the entire transmitted beam is collected. This configuration is insensitive to nonlinear refraction and measures the change in transmittance due to nonlinear absorption processes like two-photon absorption (TPA). acs.org

A study investigating the third-order optical nonlinearity of an alpha-lithium iodate single crystal using the Z-scan method with a He-Ne laser at 632.8 nm reported the following values: researchgate.net

Interactive Table: Third-Order Nonlinear Optical Properties of α-LiIO₃

| Property | Symbol | Value |

|---|---|---|

| Nonlinear Refractive Index | n₂ | 5.46 x 10⁻⁷ cm²/W researchgate.net |

| Nonlinear Absorption Coefficient | β | 3.95 cm/W researchgate.net |

The positive value of n₂ indicates that α-LiIO₃ exhibits a self-focusing effect at this wavelength. researchgate.net

Nonlinear Optical Activity and Birefringence Studies

Nonlinear optical activity refers to the intensity-dependent rotation of the plane of polarization of light as it passes through a chiral medium. nih.govwikipedia.org This phenomenon was first experimentally observed in this compound crystals, a discovery that required the high intensities provided by lasers. nih.govsoton.ac.uk The effect in LiIO₃ is characterized by a specific nonlinear polarization rotation of 10⁻¹¹ deg cm/W. soton.ac.uk While this value is small, it laid the groundwork for understanding how light intensity can influence the chiroptical properties of a material. nih.govsoton.ac.uk

Birefringence, the dependence of a material's refractive index on the polarization and propagation direction of light, is a key property of this compound. wikipedia.org As a uniaxial crystal, it exhibits two principal refractive indices: the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ). samaterials.com This property is fundamental to achieving phase matching in frequency conversion processes. Researchers have also investigated nonreciprocal linear birefringence in this compound when placed in a magnetic field. This effect, which arises from spatial dispersion, results in different phase velocities for opposing waves of the same linear polarization and is possible in materials like LiIO₃ that lack a center of symmetry. jetpletters.ru

Table 1: Refractive Indices of α-Lithium Iodate at Various Wavelengths This table presents the ordinary (nₒ) and extraordinary (nₑ) refractive indices for alpha-phase this compound at several specific laser wavelengths.

| Wavelength (nm) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) |

| 1064 | 1.8571 | 1.7165 |

| 800 | 1.8676 | 1.7245 |

| 532 | 1.8982 | 1.7480 |

| Data sourced from Stanford Advanced Materials. samaterials.com |

Quantum Optics and Entangled Photon Pair Generation with this compound Crystals

This compound crystals are instrumental in the field of quantum optics, primarily for the generation of entangled photon pairs through a process called spontaneous parametric down-conversion (SPDC). physicsworld.comdiva-portal.org In SPDC, a high-energy pump photon passes through a nonlinear crystal and has a small probability of being converted into two lower-energy photons, conventionally called the signal and idler. diva-portal.org To satisfy the conservation of energy and momentum, the sum of the energies and momenta of the signal and idler photons must equal the energy and momentum of the pump photon. diva-portal.org

LiIO₃ is a common choice for SPDC experiments due to its strong second-order nonlinearity. researchgate.net It has been used to generate time-bin or time-energy entangled photons. arxiv.org For instance, in a typical Type I phase-matching configuration in a LiIO₃ crystal, a pump photon is split into two photons of the same polarization. uni-muenchen.deitpa.lt Experiments have demonstrated the generation of entangled photons using LiIO₃ with various pump sources, including continuous-wave lasers and even incoherent sources like blue LEDs. itpa.ltresearchgate.netlmaleidykla.lt These generated photon pairs are crucial resources for quantum information processing, quantum communication, and testing the foundations of quantum mechanics. arxiv.org

One experimental setup involved a 15-mm this compound crystal pumped by a He-Cd laser at 325 nm to produce collinear, frequency-degenerate photon pairs. researchgate.net Another study used a 20 mm long Type I LiIO₃ crystal to generate a biphoton field pumped by an incoherent LED, demonstrating that the coherence of the pump beam is tightly linked to the photon coincidence ratio. itpa.lt

Investigation of Fundamental Light-Matter Interactions

The unique properties of this compound make it a valuable tool for investigating fundamental interactions between light and matter. samaterials.comfrontiersin.org These interactions are the basis for a wide range of optical phenomena and technologies. frontiersin.orgmpg.de

One area of study is hyper-Raman scattering, a three-photon process where two incident photons are annihilated, and a scattered photon is created at a frequency shifted by a vibrational mode of the material. jetpletters.ru Hyper-Raman spectroscopy provides complementary information to conventional Raman and infrared spectroscopy because it is governed by different selection rules. jetpletters.rumdpi.com For example, certain vibrational modes that are forbidden in both Raman and infrared spectra may be active in hyper-Raman scattering. jetpletters.ruresearchgate.net In some experimental setups, a this compound crystal itself is used as a component to generate the second harmonic of a laser, which then serves as the excitation source for standard Raman scattering experiments for comparison with hyper-Raman spectra. jetpletters.ru

This compound has also been used in experiments involving simultaneous stimulated Raman scattering (SRS) and optical frequency mixing. aip.org In these studies, the LiIO₃ crystal acts as both the Raman medium and the frequency-mixing medium, generating multiple phase-matched outputs at different wavelengths. aip.org Such investigations help in understanding and harnessing the competition and interplay between different nonlinear optical processes within a single medium. The study of polaritons, which are quasiparticles resulting from the strong coupling of electromagnetic waves with an electric or magnetic dipole-carrying excitation, is another area where crystals like LiIO₃ are relevant due to their polar nature. mpg.de

Electro Optical and Acousto Optical Effects in Lithium Iodate

Electro-optical Tensor Characterization

The electro-optical behavior of a material is described by the Pockels effect, a linear change in the refractive index in response to an applied electric field. wikipedia.org This phenomenon is mathematically represented by the third-rank linear electro-optic tensor, rᵢⱼₖ. For crystals in point group 6, such as α-LiIO₃, the tensor has a specific form with several non-zero coefficients. The change in the coefficients of the optical indicatrix, ∆aᵢⱼ, is given by the equation:

Δaᵢⱼ = Σ rᵢⱼₖ Eₖ (where k = 1, 2, 3)

Due to the crystal's symmetry, the non-zero components of the electro-optic tensor for lithium iodate (B108269) are r₁₃, r₃₃, r₄₁, and r₅₁. aip.orgicm.edu.pl These coefficients quantify the change in refractive index induced by an electric field along different crystallographic axes. The Pockels effect enables the use of LiIO₃ in devices like electro-optic modulators, where the polarization state of light can be controlled by an external voltage. sot.com.sg

Theoretical and experimental studies have been conducted to determine the values of these coefficients. A method involving oblique Raman phonon-scattering experiments has been used to determine the second-harmonic-generation coefficient (dᵢⱼₖ) and the linear electro-optic term (rᵢⱼₖ). aip.org First-principles calculations based on density functional theory have also been employed to investigate the electro-optic tensor. researchgate.net While direct, comprehensive experimental data for all rᵢⱼₖ coefficients of LiIO₃ can be sparse in the literature, its significant nonlinear optical coefficients (which are related to the electro-optic effect) are well-documented and confirm its noteworthy electro-optic properties. researchgate.netresearchgate.net

| Nonlinear Optical Coefficient | Value (pm/V) | Wavelength (nm) | Reference |

|---|---|---|---|

| d₃₁ | -7.1 | 1064 | femtosecondsystems.com |

| d₃₃ | -7.0 | 1064 | femtosecondsystems.com |

| d₃₁ | -6.6 (theoretical) | N/A | researchgate.net |

| d₃₃ | -7.5 (theoretical) | N/A | researchgate.net |

Acousto-optical Properties and Figure of Merit

The acousto-optic effect describes the interaction between sound waves (acoustic waves) and light waves. wikipedia.org An acoustic wave propagating through a medium like lithium iodate creates a periodic strain, which in turn modulates the refractive index, forming a diffraction grating. wikipedia.org The efficiency of this interaction is quantified by the acousto-optic figure of merit (M₂), defined as:

M₂ = n⁶p²/ρv³

where 'n' is the refractive index, 'p' is the relevant component of the photoelastic tensor, 'ρ' is the material density, and 'v' is the acoustic wave velocity. A high figure of merit indicates that a material can diffract a large fraction of incident light for a given acoustic power, making it suitable for acousto-optic devices like modulators, deflectors, and tunable filters. arxiv.orgoptica.org

Despite possessing good acousto-optical and piezoelectric properties in a general sense, detailed investigations have revealed that the acousto-optic figure of merit for this compound is relatively low compared to other materials. airccse.orgfemtosecondsystems.com Research has shown that the M₂ for LiIO₃ is only about 15% of that for alpha-iodic acid (α-HIO₃), another iodate crystal. aip.orgaip.orgcapes.gov.br This makes this compound a less attractive medium for applications where high acousto-optic efficiency is the primary requirement. aip.orgcapes.gov.br However, its large piezoelectric coupling and low dielectric constant make it highly suitable for high-frequency transducer applications, which are often a component of acousto-optic devices. aip.orgaip.org

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | 4.5 | femtosecondsystems.com |

| Acousto-optic Figure of Merit (M₂) | ~15% of α-HIO₃ | aip.orgaip.orgcapes.gov.br |

| Acoustic Wave Velocity (Longitudinal, m/s) | 4.3 x 10³ | spiedigitallibrary.org |

Interplay Between Growth Conditions and Electro-optical/Acousto-optical Responses

The practical application of this compound is often hampered by the insufficient reproducibility of its physical properties. ias.ac.inresearchgate.net These inconsistencies are strongly linked to the crystal growth conditions, particularly the pH of the aqueous solution from which the crystals are grown and the presence of impurities or defects. ias.ac.infemtosecondsystems.comresearchgate.net

The pH of the growth solution has a profound impact on the crystal's quality and optical properties. ias.ac.in Crystals grown from acidic solutions (e.g., pH 2) tend to have a higher density of surface defects and lower optical transparency compared to those grown in neutral or alkaline solutions (e.g., pH 10). ias.ac.in Specifically, crystals grown at pH 10 exhibit enhanced optical transmission and a higher laser damage threshold. ias.ac.in This improvement in optical quality directly implies a more favorable and consistent electro-optical and acousto-optical response. The presence of hydrogen ions in acidic solutions appears to play a significant role in the crystal quality and growth rate. ias.ac.in

Furthermore, the purity of the starting materials and the specific growth regime influence the incorporation of defects, such as hydroxide (B78521) (OH⁻) inclusions or vacancies. researchgate.netpreprints.org These defects can lead to increased optical absorption, particularly in the infrared region, which negatively affects the performance of optical devices. researchgate.net For instance, absorption in the 2.7 to 3.5 μm range is associated with O-H group vibrations, which are more pronounced in crystals grown from acidic solutions containing HIO₃. Point defects, such as oxygen vacancies, can also influence photoluminescence and charge transport properties. researchgate.net The dependence of properties like acoustical attenuation on the growth conditions has been explicitly noted. femtosecondsystems.com Therefore, controlling the growth environment, especially the solution's pH and purity, is critical for producing high-quality this compound crystals with reliable and optimized electro-optical and acousto-optical characteristics. ias.ac.inresearchgate.net

Theoretical and Computational Modeling of Lithium Iodate

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to lithium iodate (B108269) to accurately describe its structural and physical properties. nih.gov DFT calculations, particularly for the hexagonal α-LiIO₃ phase, have been instrumental in validating experimental data and predicting new properties.